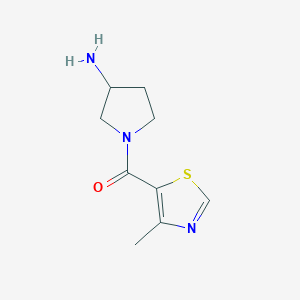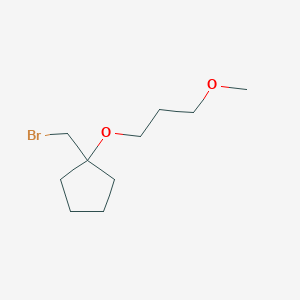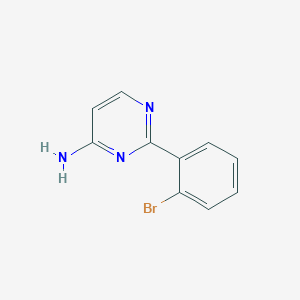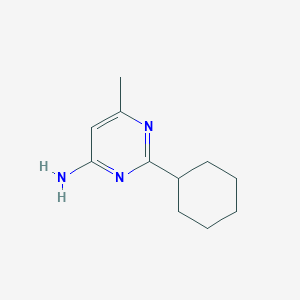![molecular formula C11H14N2O2 B1488734 4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one CAS No. 2092548-09-7](/img/structure/B1488734.png)
4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Descripción general
Descripción
4-(2-Aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one, commonly referred to as AEBO, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a derivative of the benzoxazepine class of compounds and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research has focused on synthesizing derivatives of 4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-thiones and evaluating their antibacterial activities. A study presented the synthesis, characterization, and preliminary in vitro antimicrobial activity assessment of these compounds against a panel of microorganisms, demonstrating significant antimicrobial activity for some compounds. The study also involved correlating the antimicrobial activity with physicochemical descriptors, leading to the development of quantitative structure-activity relationship (QSAR) models (Ağirbaş, Budak, & Kemal, 2011).
Anticonvulsant and Hypnotic Agents
Another line of research synthesized 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones and evaluated their anticonvulsant effects and neurotoxicity. The study found that most compounds exhibited anticonvulsant activities in tests, with one compound showing significant activity and potential as a hypnotic agent (Deng et al., 2011).
Diversity-Oriented Synthesis
Research has also explored the diversity-oriented synthesis of drug-like tetrahydrobenzo[f][1,4]oxazepines through a diastereoselective preparation method. This approach allowed the combinatorial introduction of diversity points in the synthesis of these compounds, highlighting their potential for further pharmaceutical applications (Banfi et al., 2013).
Selective Inhibitors for Tumor Treatment
A study on 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives evaluated their activities as PI3K inhibitors, revealing that most compounds showed impressive antiproliferative activities. One compound, in particular, displayed potent and selective activity for PI3Kα, indicating its potential for tumor treatment development (Yin et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of 4-(2-aminoethyl)-5H-1,4-benzoxazepin-3-one is the Carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining acid-base balance in the body, catalyzing the reversible hydration of carbon dioxide .
Mode of Action
The compound interacts with its target, Carbonic anhydrase 2, by binding to it . .
Biochemical Pathways
The compound is involved in the dopamine synthesis pathway . Dopamine is a neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .
Result of Action
It is known that the compound has an impact on the dopamine synthesis pathway, which could potentially influence various brain functions regulated by dopamine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-aminoethyl)-5H-1,4-benzoxazepin-3-one. For instance, the compound’s action can be influenced by the presence of other chemicals in the environment . .
Análisis Bioquímico
Biochemical Properties
4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including oxidoreductases and transferases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby influencing the redox state of cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those related to oxidative stress and apoptosis. This compound can influence gene expression by acting on transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it has been found to have beneficial effects, such as reducing oxidative stress and improving cellular function. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites. Additionally, it can influence the biosynthesis of secondary metabolites, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its hydrophobicity and the presence of specific binding sites on transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for its role in modulating cellular processes and gene expression .
Propiedades
IUPAC Name |
4-(2-aminoethyl)-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-5-6-13-7-9-3-1-2-4-10(9)15-8-11(13)14/h1-4H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOCGDZCSULLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1488651.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488652.png)
![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)
![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)

![(3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1488660.png)





